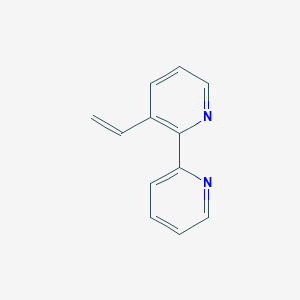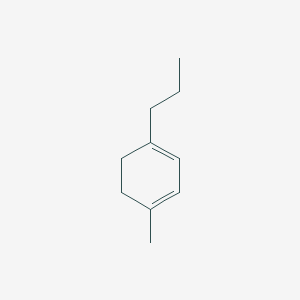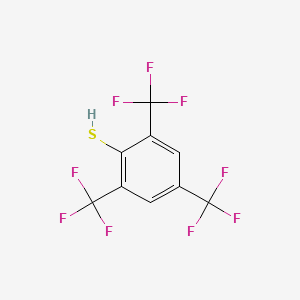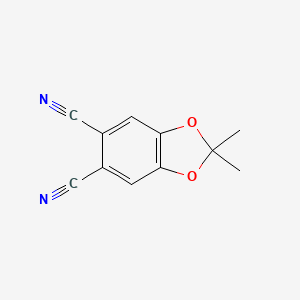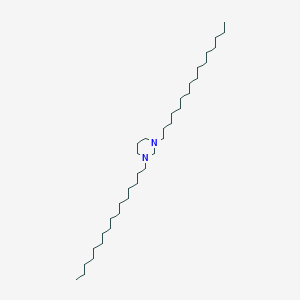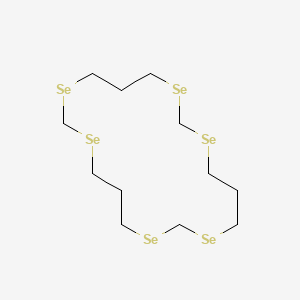
1,3,7,9,13,15-Hexaselenacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7,9,13,15-Hexaselenacyclooctadecane is a unique organoselenium compound characterized by a cyclic structure containing selenium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9,13,15-Hexaselenacyclooctadecane typically involves the cyclization of linear selenium-containing precursors. One common method is the reaction of diselenides with appropriate alkylating agents under controlled conditions to form the desired cyclic structure. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,9,13,15-Hexaselenacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenides.
Substitution: Selenium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organolithium reagents.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,7,9,13,15-Hexaselenacyclooctadecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism by which 1,3,7,9,13,15-Hexaselenacyclooctadecane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The compound can also interact with cellular thiols, leading to the modulation of signaling pathways and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: A similar cyclic compound but with carbon atoms instead of selenium.
Hexadecamethyl octasiloxane: Another cyclic compound with silicon atoms.
Uniqueness
1,3,7,9,13,15-Hexaselenacyclooctadecane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for research in medicinal chemistry and materials science.
Propiedades
Número CAS |
113976-45-7 |
|---|---|
Fórmula molecular |
C12H24Se6 |
Peso molecular |
642.1 g/mol |
Nombre IUPAC |
1,3,7,9,13,15-hexaselenacyclooctadecane |
InChI |
InChI=1S/C12H24Se6/c1-4-13-10-15-6-2-8-17-12-18-9-3-7-16-11-14-5-1/h1-12H2 |
Clave InChI |
UEQFMFDYMICMTR-UHFFFAOYSA-N |
SMILES canónico |
C1C[Se]C[Se]CCC[Se]C[Se]CCC[Se]C[Se]C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14298376.png)

![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
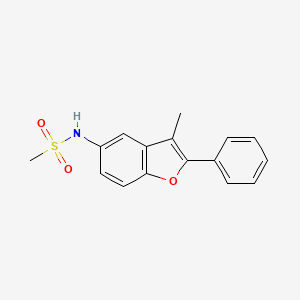
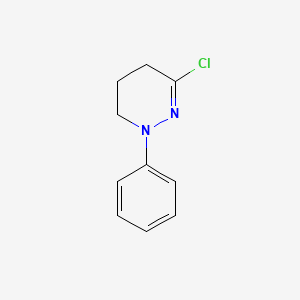
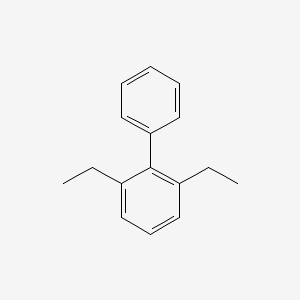
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
